methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves a multi-step process. One common route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Lacks the benzyl group, which may affect its binding affinity and specificity.
Methyl 5-chloro-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Lacks the dimethyl groups, potentially altering its electronic properties and reactivity.
Uniqueness
Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrazolo[3,4-b]pyridine core, which is known to confer various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A notable example includes a compound that demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent antiproliferative effects in various human tumor cell lines such as HeLa and A375 .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-b]pyridines have also been documented. These compounds inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. In vitro studies reported IC50 values for COX-2 inhibition that were comparable to established anti-inflammatory drugs like celecoxib .
Antiviral Properties
Pyrazolo[3,4-b]pyridines have been investigated for their antiviral activities, particularly as inhibitors of HIV-1 reverse transcriptase and other viral targets. This class of compounds has shown promise in disrupting viral replication processes .
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of this compound on various cancer cell lines, researchers found that the compound exhibited significant cytotoxicity. The study utilized MTT assays to assess cell viability and determined that the compound induced apoptosis in cancer cells through caspase activation pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 0.45 | Apoptosis via caspase activation |
A375 | 0.50 | Cell cycle arrest at G1 phase |
Study 2: Inhibition of COX Enzymes
Another study focused on the anti-inflammatory potential by measuring the inhibition of COX enzymes using a COX inhibitor screening assay kit. The results indicated that the compound significantly reduced PGE2 production.
Compound | IC50 COX-2 (µM) | Comparison to Celecoxib (IC50) |
---|---|---|
Test Compound | 0.04 ± 0.02 | 0.04 ± 0.01 |
Properties
IUPAC Name |
methyl 5-chloro-3,6-dimethyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-10-5-7-13(8-6-10)9-22-17-14(11(2)21-22)15(18(23)24-4)16(19)12(3)20-17/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHDHDNYBXOFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC(=C(C(=C3C(=N2)C)C(=O)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.